molecular formula C18H18F3N3OS B2589104 4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide CAS No. 1027224-91-4

4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide

Cat. No.: B2589104
CAS No.: 1027224-91-4
M. Wt: 381.42
InChI Key: FDUKXESNYGNIEA-UHFFFAOYSA-N
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Description

4-Phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide (CAS# 1027224-91-4) is a synthetic small molecule with a molecular formula of C 18 H 18 F 3 N 3 OS and a molecular weight of 381.42 g/mol . This carbothioamide derivative is built around a piperazine core, which is a privileged scaffold in medicinal chemistry known for its broad and potent biological activities and its presence in numerous therapeutic agents . The compound features a phenyl-substituted piperazine linked via a thiocarbamide bridge to a 4-(trifluoromethoxy)aniline moiety, a structure confirmed by techniques such as NMR and mass spectrometry . The primary research value of this compound lies in its application as a key intermediate in the design and synthesis of novel biologically active molecules. Piperazine-carbothioamide derivatives are extensively investigated for their diverse pharmacological potential, including as antimicrobial agents, central nervous system (CNS) active compounds (such as antidepressants and antipsychotics), anti-inflammatory agents, and enzyme inhibitors . The presence of the trifluoromethoxy group enhances the molecule's metabolic stability and influences its lipophilicity and binding affinity to biological targets, making it a valuable candidate for structure-activity relationship (SAR) studies in drug discovery . Specifically, related piperazine-1-carbothioamide analogs have been reported to exhibit inhibitory activity against bacterial phosphopantetheinyl transferase, an enzyme crucial for bacterial secondary metabolism, thereby thwarting bacterial growth . Other research highlights similar scaffolds in the development of dual-action vaginal microbicides with reverse transcriptase inhibition activity . The mechanism of action for piperazine-carbothioamide derivatives is typically target-dependent, often involving reversible interactions with enzyme active sites or neurotransmitter receptors. The thiocarbamide group can act as a hydrogen bond donor and acceptor, facilitating critical interactions with biological macromolecules . Researchers utilize this compound to explore these interactions, further elucidated through analytical methods like X-ray crystallography, which reveals the compound's solid-state conformation and intermolecular bonding patterns, as seen in structurally related molecules . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulations. For specific storage and stability information, please contact the supplier .

Properties

IUPAC Name

4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3OS/c19-18(20,21)25-16-8-6-14(7-9-16)22-17(26)24-12-10-23(11-13-24)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUKXESNYGNIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(trifluoromethoxy)aniline with phenylpiperazine in the presence of a suitable coupling agent to form the intermediate product. This intermediate is then treated with thiophosgene to introduce the carbothioamide group . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Scientific Research Applications

  • Chemistry:
    • Building Block: It serves as a building block in the synthesis of more complex organic molecules.
    • Reagent: Utilized as a reagent in various organic transformations, facilitating the development of new chemical entities.
  • Biology:
    • Biological Activities: The compound exhibits potential antimicrobial, antifungal, and anticancer properties. Research indicates that it may interact with specific biological targets, leading to inhibition of enzyme activity or modulation of receptor functions.
  • Medicine:
    • Therapeutic Potential: Ongoing studies are investigating its role as a therapeutic agent for various diseases. Its potential as an enzyme inhibitor or receptor modulator positions it as a candidate for drug development.
  • Industry:
    • Material Development: The compound is explored in the development of new materials and as an intermediate in pharmaceutical and agrochemical production.

Research has highlighted several biological activities associated with this compound:

Activity TypeDescription
AntimicrobialExhibits activity against various bacterial strains.
AntifungalShows effectiveness against certain fungal pathogens.
AnticancerInvestigated for its potential to inhibit cancer cell proliferation.
Enzyme InhibitionActs on specific enzymes, potentially altering their activity.

Mechanism of Action

The mechanism of action of 4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Trifluoromethoxy vs. Trifluoromethyl Phenyl Groups

  • Compound 29 (4-(6-Fluoro-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-7-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carbothioamide):
    Replacing -OCF₃ with -CF₃ (trifluoromethyl) reduces the compound’s polarity, increasing hydrophobicity (logP). This substitution may enhance membrane permeability but could reduce solubility .

Trifluoromethoxy vs. Methoxy Phenyl Groups

  • 4-(2-Methoxyphenyl)-N-(3-pyridinyl)piperazine-1-carbothioamide :
    The methoxy (-OCH₃) group is less electron-withdrawing than -OCF₃, leading to reduced metabolic stability. LC-MS retention times for methoxy analogs (e.g., 4.372 minutes, Method 1) are shorter than those of trifluoromethoxy derivatives (e.g., 5.161 minutes, Method 1), indicating lower hydrophobicity .

Chloro and Fluoro Substituents

  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide :
    Chlorine substituents increase molecular weight and polarizability compared to fluorine. However, carboxamide derivatives (vs. carbothioamide) generally exhibit lower metabolic resistance due to reduced sulfur-mediated stability .

Heterocyclic Variations

Pyridinyl vs. Phenyl Carbothioamide Moieties

  • HRMS data (411.1461) confirm a molecular weight increase compared to phenyl analogs .
  • Target Compound : The absence of pyridinyl nitrogen may reduce binding specificity but simplifies synthesis .

Functional Group Modifications: Carbothioamide vs. Carboxamide

  • Compound 43 ((S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide):
    Carboxamides exhibit lower electron-withdrawing capacity than carbothioamides, reducing π-π stacking interactions. However, carboxamides are more synthetically accessible .
  • Target Compound : The thioamide group (-C(=S)NH-) enhances resonance stabilization and may improve inhibition potency in enzyme targets .

Key Physicochemical and Pharmacological Data

Compound Name Substituents LC-MS Retention (Method 1) HRMS (ESI) Notable Properties Reference
This compound -Ph, -OCF₃ Data not available Data not available High lipophilicity, metabolic stability N/A
N-(4,6-Dimethylpyridin-2-yl)-4-(3-(trifluoromethoxy)phenyl)piperazine-1-carbothioamide (27) -OCF₃, pyridinyl 5.161 min 411.1461 Enhanced binding specificity
4-(2-Methoxyphenyl)-N-(3-pyridinyl)piperazine-1-carbothioamide -OCH₃, pyridinyl 4.372 min 352.1590 Lower metabolic stability
Compound 29 (4-(6-Fluoro...-N-(4-(trifluoromethyl)phenyl)piperazine-1-carbothioamide) -CF₃, quinazolinone Data not available Data not available High hydrophobicity
2-(4-Hydroxybenzylidene)-N-[4-(trifluoromethoxy)phenyl]hydrazine carbothioamide (3g) -OCF₃, thiosemicarbazone Data not available Data not available Antibacterial activity (0.5 µg/mL)

Biological Activity

4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, a trifluoromethoxy group, and a carbothioamide moiety, which collectively contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₈H₁₈F₃N₃OS
Molar Mass 363.37 g/mol
CAS Number 1027224-91-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of 4-(trifluoromethoxy)aniline with phenylpiperazine in the presence of a coupling agent, followed by treatment with thiophosgene to introduce the carbothioamide group.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can effectively inhibit bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that it can induce cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves apoptosis induction through the activation of caspase pathways, leading to programmed cell death .

Cell LineIC50 (µM)
MCF-710.4
A54912.5

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition. It has been studied for its potential as an inhibitor of various enzymes involved in disease processes. Notably, it has shown promise as an inhibitor of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory pathways. The inhibition constants (IC50 values) for these enzymes suggest moderate inhibitory activity .

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances electron-withdrawing properties, potentially increasing binding affinity to target sites on enzymes or receptors involved in disease processes .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study on piperazine derivatives demonstrated that modifications like trifluoromethyl substitutions significantly enhanced antimicrobial activity against resistant strains of bacteria .
  • Cytotoxicity Assessment : In vitro assays revealed that certain piperazine derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential therapeutic applications .
  • Inflammation Modulation : Research indicated that compounds with structural similarities could modulate inflammatory responses by inhibiting COX and LOX pathways, suggesting a role in treating inflammatory diseases .

Q & A

Q. What are the key synthetic strategies for preparing 4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide?

The synthesis typically involves:

  • Piperazine ring formation : Cyclization of 1,2-diamine derivatives with sulfonamide salts (e.g., using DBU as a base for ring closure) .
  • Functionalization : Introducing the phenyl and trifluoromethoxyphenyl groups via nucleophilic substitution or coupling reactions. For example, reacting piperazine intermediates with aryl halides under Buchwald-Hartwig conditions .
  • Carbothioamide incorporation : Treating the intermediate with thiophosgene or thiourea derivatives to introduce the carbothioamide moiety . Methodological considerations include optimizing solvent systems (e.g., DCM or acetonitrile) and temperature to enhance yield (>70%) and purity (>95%) .

Q. How can the structure of this compound be confirmed experimentally?

  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Analyze chemical shifts for the piperazine ring (δ ~2.5–3.5 ppm for CH₂ groups), aromatic protons (δ ~6.8–7.5 ppm), and thiocarbonyl (C=S) signals .
  • FT-IR : Confirm C=S stretching vibrations at ~1170–1200 cm⁻¹ and N-H stretches at ~3200–3300 cm⁻¹ .
    • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, particularly between the thiourea group and aromatic rings .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • In vitro screening :
  • Enzyme inhibition : Test against kinases or carbonic anhydrases using fluorometric assays (e.g., hCA I/II inhibition in ).
  • Antimicrobial activity : Use MIC assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
    • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the final carbothioamide step?

  • Systematic parameter screening : Vary solvents (e.g., DMF vs. THF), bases (e.g., DBU vs. DIPEA), and temperature (25–80°C) to improve thiourea coupling efficiency .
  • Catalyst selection : Use Pd-based catalysts (e.g., Pd(OAc)₂) for aryl amination steps, which can enhance regioselectivity .
  • Purification : Employ flash chromatography (silica gel, 10% MeOH/CH₂Cl₂) or recrystallization (Et₂O/hexane) to isolate high-purity product .

Q. What computational methods are suitable for predicting physicochemical properties like solubility and logP?

  • Software tools :
  • Schrödinger’s QikProp : Predict logP (~3.4), topological polar surface area (TPSA ~88 Ų), and solubility (e.g., -3.5 LogS) based on molecular descriptors .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for reactivity studies .
    • Validation : Compare computed values with experimental HPLC (logP) or shake-flask solubility data .

Q. How should contradictory biological activity data across studies be resolved?

  • Dose-response profiling : Re-evaluate IC₅₀ values using standardized assays (e.g., fixed ATP concentrations in kinase assays) .
  • Metabolic stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Structural analogs : Synthesize derivatives (e.g., replacing trifluoromethoxy with methoxy groups) to isolate SAR trends .

Q. What strategies can elucidate the mechanism of action in complex biological systems?

  • Proteomics : Use affinity chromatography with immobilized compound to identify binding partners in cell lysates .
  • Molecular docking : Model interactions with target proteins (e.g., dopamine receptors) using AutoDock Vina and validate with mutagenesis studies .
  • Pathway analysis : Perform RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., MAPK/ERK modulation) .

Methodological Resources

  • Synthetic protocols : Refer to multi-step procedures in and for analogous piperazine derivatives.
  • Analytical standards : Use USP-grade solvents and calibrate instruments with reference compounds (e.g., ’s NMR data).
  • Data repositories : Cross-validate findings with PubChem’s computed properties (e.g., InChIKey, XLogP) .

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